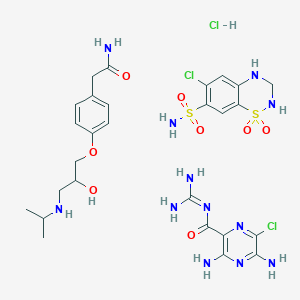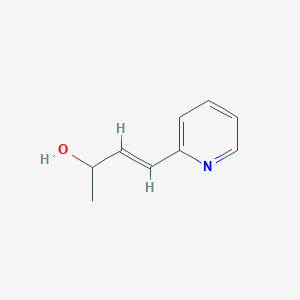
(E)-4-pyridin-2-ylbut-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-pyridin-2-ylbut-3-en-2-ol is a chemical compound that is widely used in scientific research. It is a member of the pyridine family of compounds and has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of (E)-4-pyridin-2-ylbut-3-en-2-ol is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. This property has been exploited in the development of metal-based drugs, which have been shown to have anticancer and antimicrobial properties.
Biochemical and Physiological Effects:
(E)-4-pyridin-2-ylbut-3-en-2-ol has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria. It has also been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases. Additionally, (E)-4-pyridin-2-ylbut-3-en-2-ol has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-4-pyridin-2-ylbut-3-en-2-ol is its versatility. It can be used in a wide range of applications, from the development of new materials to the synthesis of metal complexes. Additionally, it has been shown to have a range of biochemical and physiological effects, making it a useful tool in drug discovery and development. However, one limitation of (E)-4-pyridin-2-ylbut-3-en-2-ol is its potential toxicity. As with any chemical compound, care must be taken when handling and using (E)-4-pyridin-2-ylbut-3-en-2-ol in laboratory experiments.
Direcciones Futuras
There are many potential future directions for research involving (E)-4-pyridin-2-ylbut-3-en-2-ol. One area of interest is the development of new metal-based drugs, which have shown promise in the treatment of cancer and other diseases. Additionally, (E)-4-pyridin-2-ylbut-3-en-2-ol may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, (E)-4-pyridin-2-ylbut-3-en-2-ol may be useful in the development of new materials with unique properties, such as self-healing materials or materials with enhanced conductivity.
Métodos De Síntesis
The synthesis of (E)-4-pyridin-2-ylbut-3-en-2-ol can be achieved through a variety of methods. One common method is the reaction of 2-pyridinecarboxaldehyde with 3-buten-2-ol in the presence of a catalyst. Another method involves the reaction of 2-pyridinecarboxaldehyde with 3-buten-1-ol in the presence of a base. Both methods result in the formation of (E)-4-pyridin-2-ylbut-3-en-2-ol with high yields.
Aplicaciones Científicas De Investigación
(E)-4-pyridin-2-ylbut-3-en-2-ol has been used extensively in scientific research due to its unique properties. It has been used as a ligand in the synthesis of metal complexes, as well as in the development of new drugs. It has also been used as a fluorescent probe in biochemical assays, allowing for the detection of specific molecules in biological systems. Additionally, (E)-4-pyridin-2-ylbut-3-en-2-ol has been used in the development of new materials, such as polymers and nanoparticles.
Propiedades
Número CAS |
133080-43-0 |
|---|---|
Nombre del producto |
(E)-4-pyridin-2-ylbut-3-en-2-ol |
Fórmula molecular |
C9H11NO |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
(E)-4-pyridin-2-ylbut-3-en-2-ol |
InChI |
InChI=1S/C9H11NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-8,11H,1H3/b6-5+ |
Clave InChI |
ZNQLIHBCMOTDLX-AATRIKPKSA-N |
SMILES isomérico |
CC(/C=C/C1=CC=CC=N1)O |
SMILES |
CC(C=CC1=CC=CC=N1)O |
SMILES canónico |
CC(C=CC1=CC=CC=N1)O |
Sinónimos |
3-Buten-2-ol,4-(2-pyridinyl)-,(E)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





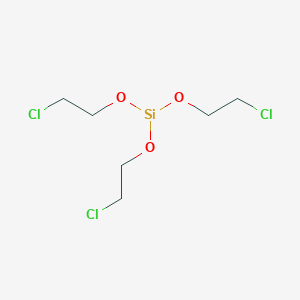

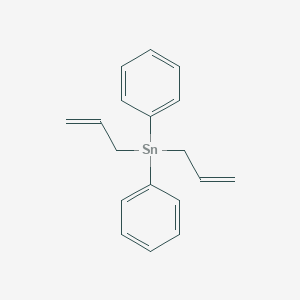
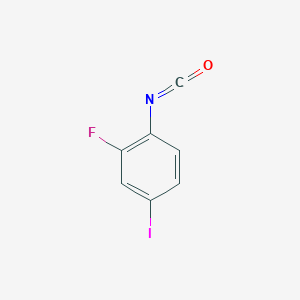
![Methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B163007.png)
![(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[[[3-(dimethylamino)propyl]methylamino]methylene]-4a,5,6,6a,7,8,9,9a-octahydro-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione](/img/structure/B163009.png)
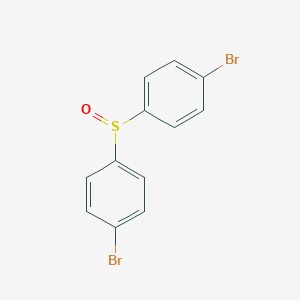



![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-hexylcyclobutane-1-carboxylate](/img/structure/B163020.png)
